molecular formula C6Cl6N4O B14686378 2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 31353-42-1

2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine

Cat. No.: B14686378
CAS No.: 31353-42-1
M. Wt: 356.8 g/mol
InChI Key: XTQAUNBOKMVXKM-UHFFFAOYSA-N
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Description

2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two trichloromethyl groups and an isocyanate group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with trichloromethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyanuric Chloride+Trichloromethyl IsocyanateThis compound\text{Cyanuric Chloride} + \text{Trichloromethyl Isocyanate} \rightarrow \text{this compound} Cyanuric Chloride+Trichloromethyl Isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reactants. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Addition Reactions: The trichloromethyl groups can participate in addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Thiols: React with the isocyanate group to form thiocarbamates.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Employed in the development of polymers and advanced materials due to its reactive functional groups.

    Biological Studies: Investigated for its potential interactions with biological molecules, although specific applications in medicine are less common.

Mechanism of Action

The mechanism of action of 2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products. The trichloromethyl groups can also participate in various reactions, contributing to the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: Lacks the isocyanate group but has similar trichloromethyl groups.

    2-Isocyanato-4,6-dichloro-1,3,5-triazine: Similar structure but with fewer chlorine atoms.

Properties

CAS No.

31353-42-1

Molecular Formula

C6Cl6N4O

Molecular Weight

356.8 g/mol

IUPAC Name

2-isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine

InChI

InChI=1S/C6Cl6N4O/c7-5(8,9)2-14-3(6(10,11)12)16-4(15-2)13-1-17

InChI Key

XTQAUNBOKMVXKM-UHFFFAOYSA-N

Canonical SMILES

C(=NC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)=O

Origin of Product

United States

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